molecular formula C11H13BrO3 B8420249 Ethyl 3-(2-bromoethoxy)benzoate CAS No. 192182-58-4

Ethyl 3-(2-bromoethoxy)benzoate

Cat. No.: B8420249
CAS No.: 192182-58-4
M. Wt: 273.12 g/mol
InChI Key: VSNPACRLJKTQBA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromoethoxy)benzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a 2-bromoethoxy group at the 3-position and an ethyl ester at the carboxylate group. The bromine atom in the ethoxy chain enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or cross-coupling reactions .

Properties

CAS No.

192182-58-4

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-(2-bromoethoxy)benzoate

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3

InChI Key

VSNPACRLJKTQBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The bromoethoxy group in this compound provides a reactive site for further functionalization, unlike non-halogenated analogues (e.g., Ethyl 3-methoxybenzoate) .
  • Longer alkoxy chains (e.g., hexyloxy) increase lipophilicity, which may enhance membrane permeability in drug design .

Key Observations :

  • Yields for brominated derivatives (e.g., 53–66% for 3ac) are moderately lower than non-halogenated analogues, likely due to steric or electronic effects of bromine .
  • Use of carbonate bases (e.g., Cs₂CO₃ or K₂CO₃) is common for efficient alkoxy group introduction .

Physicochemical Properties

Spectroscopic data for related compounds highlight substituent-driven variations:

Compound Name FT-IR (cm⁻¹) / NMR (δ, ppm) Key Features Reference
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) 1715 (C=O), 1598 (C=C aromatic) Ester carbonyl and aromatic ring signatures
Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac) 1H-NMR: 4.18 (q, J=7.1 Hz, 2H, COOCH₂CH₃) Ethyl ester protons; dioxolane protons at 3.7–4.0 ppm
Ethyl 3-methoxybenzoate Not specified Simpler spectrum due to lack of bromine

Key Observations :

  • The ester carbonyl peak (~1715 cm⁻¹) is consistent across benzoate derivatives .
  • Bromine in this compound would likely cause distinct 1H-NMR shifts (e.g., deshielding near the ethoxy group).

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